molecular formula C22H22N2O6 B12460143 ethyl 4-({[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate

ethyl 4-({[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate

Cat. No.: B12460143
M. Wt: 410.4 g/mol
InChI Key: CYKJKTTXKDPZQA-UHFFFAOYSA-N
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Description

ETHYL 4-[2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethyl ester group, a methoxypropyl side chain, and a phthalimide moiety. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.

    Alkylation: The phthalimide intermediate is then alkylated with 3-methoxypropyl bromide under basic conditions to introduce the methoxypropyl side chain.

    Amidation: The alkylated phthalimide is reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOATE undergoes various chemical reactions, including:

    Substitution Reactions: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Reduction Reactions: The carbonyl groups in the phthalimide moiety can be reduced to form corresponding alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used for hydrolysis reactions.

Major Products

    Nitration: Nitro derivatives of the aromatic ring.

    Reduction: Alcohol derivatives of the phthalimide moiety.

    Hydrolysis: Corresponding carboxylic acid and alcohol.

Scientific Research Applications

ETHYL 4-[2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The phthalimide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxypropyl side chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-{2-[(3-METHOXYPROPYL)AMINO]ACETAMIDO}BENZOATE: This compound has a similar structure but differs in the presence of an amino group instead of the phthalimide moiety.

    METHYL 4-BROMOBENZOATE: Another ester derivative with different substituents on the aromatic ring.

Uniqueness

ETHYL 4-[2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOATE is unique due to its combination of the phthalimide moiety and the methoxypropyl side chain This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

IUPAC Name

ethyl 4-[[2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoate

InChI

InChI=1S/C22H22N2O6/c1-3-30-22(28)14-5-8-16(9-6-14)23-19(25)15-7-10-17-18(13-15)21(27)24(20(17)26)11-4-12-29-2/h5-10,13H,3-4,11-12H2,1-2H3,(H,23,25)

InChI Key

CYKJKTTXKDPZQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCCOC

Origin of Product

United States

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